molecular formula C7H12ClNO2 B1435937 Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride CAS No. 2098073-43-7

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No.: B1435937
CAS No.: 2098073-43-7
M. Wt: 177.63 g/mol
InChI Key: RAJXJKYXGSFURP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Data

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is formally registered under the Chemical Abstracts Service number 2098073-43-7, establishing its unique chemical identity within the global chemical registry system. The compound's molecular formula is definitively established as C7H12ClNO2, corresponding to a molecular weight of 177.63 atomic mass units. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary structural feature is identified as an ethyl ester derivative of acetic acid bearing a ylidene substitution pattern connected to the 3-position of an azetidine ring system. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt with the basic nitrogen functionality inherent to the azetidine structure. Alternative registry data includes the MDL number MFCD30494819, which provides additional cataloging information for chemical databases and inventory systems. The compound's SMILES notation is represented as CCOC(=O)C=C1CNC1.Cl, offering a standardized linear representation of the molecular connectivity and stereochemical relationships.

The structural representation reveals the integration of multiple functional groups within a compact molecular framework. The ethyl acetate moiety provides ester functionality, while the ylidene bridge creates a double bond connection to the azetidine ring system. This combination of features results in a molecule that incorporates both aliphatic and heterocyclic characteristics, contributing to its distinctive chemical behavior and synthetic utility. The presence of the hydrochloride salt formation enhances the compound's crystalline properties and stability profile, facilitating its handling and storage under standard laboratory conditions.

Historical Context and Development in Heterocyclic Chemistry

The development of azetidine chemistry traces its origins to early twentieth-century investigations into four-membered nitrogen-containing heterocycles, with foundational work beginning in 1907 through Schiff base reactions involving aniline and aldehyde components. The historical progression of azetidine research gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of beta-lactam structures and stimulated broader interest in four-membered nitrogen heterocycles. The evolution of azetidine chemistry has been fundamentally driven by the unique ring strain characteristics inherent to four-membered heterocycles, which confer distinctive reactivity patterns while maintaining greater stability compared to the highly strained three-membered aziridine analogs.

The synthesis and characterization of compounds such as this compound represents the culmination of decades of methodological advancement in heterocyclic chemistry. Historical challenges in azetidine synthesis were primarily associated with the difficulties in constructing and functionalizing four-membered nitrogen rings, but recent technological and methodological advances have significantly expanded the accessibility of these important structural motifs. The development of reliable synthetic approaches has been crucial for enabling systematic investigation of azetidine derivatives and their incorporation into larger molecular frameworks.

The historical context of azetidine research demonstrates a progression from fundamental structural investigations to sophisticated synthetic methodologies capable of producing complex derivatives with precise substitution patterns. This evolutionary pathway has established azetidines as valuable synthetic intermediates and has contributed to their recognition as important scaffolds in contemporary organic chemistry research. The specific development of ylidene-substituted azetidine derivatives represents a more recent advancement that combines traditional heterocyclic chemistry with modern synthetic techniques.

Structural Classification within Azetidine Compounds

This compound belongs to the broader classification of saturated nitrogen heterocycles, specifically within the azetidine family of four-membered ring systems containing three carbon atoms and one nitrogen atom. The compound exhibits the characteristic structural features of azetidines, including significant ring strain that drives unique reactivity patterns while maintaining sufficient stability for synthetic manipulation. Within the azetidine classification system, this compound represents a substituted derivative where the 3-position of the azetidine ring participates in ylidene bond formation with an external acetate functionality.

Structural Feature Classification Characteristics
Ring System Four-membered saturated nitrogen heterocycle Three carbon atoms, one nitrogen atom
Substitution Pattern 3-Ylidene derivative Exocyclic double bond at position 3
Functional Groups Ethyl ester, hydrochloride salt Ester functionality with ionic stabilization
Molecular Framework Heterocyclic acetate derivative Integration of heterocycle with carboxylic acid derivative

The structural classification places this compound within the subset of azetidine derivatives that incorporate exocyclic functionality, distinguishing it from simple azetidine structures or those with only endocyclic substitution patterns. The ylidene functionality creates a formal double bond between the azetidine ring carbon and the acetate carbon, establishing a conjugated system that influences both the electronic properties and reactivity profile of the molecule. This structural arrangement represents an intermediate category between fully saturated azetidine derivatives and those incorporating aromatic or extensively unsaturated substitution patterns.

The presence of the ethyl ester group provides additional classification within ester-functionalized heterocycles, creating opportunities for further synthetic transformations through ester hydrolysis, transesterification, or other ester-specific reactions. The hydrochloride salt formation classifies the compound within the category of nitrogen heterocycle salts, which typically exhibit enhanced solubility properties and improved crystalline characteristics compared to their free base counterparts.

Significance in Nitrogen-Containing Heterocycle Research

The significance of this compound within nitrogen-containing heterocycle research extends beyond its individual structural characteristics to encompass its role as a representative example of modern azetidine chemistry applications. Azetidine derivatives have emerged as important scaffolds in contemporary chemical research due to their unique combination of ring strain, synthetic accessibility, and functional group compatibility. The compound demonstrates the successful integration of traditional heterocyclic structures with modern synthetic methodologies, exemplifying the continued evolution of nitrogen heterocycle chemistry.

Research significance is particularly evident in the compound's representation of strain-driven reactivity patterns characteristic of four-membered nitrogen heterocycles. The considerable ring strain inherent to azetidine structures provides driving force for ring-opening reactions and rearrangement processes, while the stability relative to aziridines enables controlled synthetic manipulations under appropriate reaction conditions. This balance between reactivity and stability positions azetidine derivatives as valuable intermediates for accessing more complex molecular architectures through strategic bond formation and cleavage reactions.

The compound's structural features contribute to ongoing research investigations into heterocyclic building blocks for pharmaceutical and materials applications. Azetidine derivatives have demonstrated diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, and central nervous system modulating properties, establishing their importance in medicinal chemistry research. The specific substitution pattern present in this compound provides opportunities for further structural modifications that could enhance biological activity or introduce new functional capabilities.

Properties

IUPAC Name

ethyl 2-(azetidin-3-ylidene)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXJKYXGSFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Chemistry

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex organic molecules and heterocyclic compounds. It can be utilized in the development of libraries of bioactive compounds, including those with potential therapeutic effects .

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Its interactions with enzymes and proteins can lead to significant biological effects, influencing cellular processes such as metabolism and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli12 µg/mL
Pseudomonas aeruginosa10 µg/mL

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, at a concentration of 20 µM, it reduced viability by over 50% in breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. Modifications to the azetidine ring have been shown to improve antimicrobial potency against resistant bacterial strains.

DerivativeMIC (µg/mL)Activity Type
Compound A (modified azetidine)4Antimicrobial
Compound B (fluorinated variant)6Anticancer
Compound C (extended chain)8Neuroprotective

These modifications suggest promising avenues for developing more effective therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound C₇H₁₂ClNO₂ 177.63 Azetidine-ylidene, ester, HCl salt Reference compound
Methyl 2-(azetidin-3-yl)acetate hydrochloride C₆H₁₁ClNO₂ 164.61 Azetidine, ester, HCl salt Saturated azetidine ring; methyl ester
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride C₇H₁₃ClNO₃ 194.64 Hydroxyazetidine, ester, HCl salt Hydroxyl group on azetidine ring
2-(Azetidin-3-ylidene)acetonitrile hydrochloride C₄H₆ClN₂ 117.56 Azetidine-ylidene, nitrile, HCl Nitrile group instead of ester
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₂ClFNO₂ 195.63 Fluoro-substituted acetate, HCl Fluorine atom on acetate moiety

Biological Activity

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, which contributes to its reactivity and biological interactions. The compound's molecular formula is C7H12ClNO2C_7H_{12}ClNO_2 . The azetidine moiety allows for various chemical reactions, making it a valuable building block in synthetic organic chemistry .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Material : The precursor (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
  • Aza-Michael Addition : This intermediate undergoes aza-Michael addition with NH-heterocycles, forming the desired product through subsequent purification steps .

These synthetic routes highlight the compound's versatility in generating functionalized derivatives that may exhibit varied biological activities.

Cellular Effects

This compound has been shown to influence several cellular processes:

  • Enzyme Interaction : The nitrogen atom in the azetidine ring can form covalent bonds with electrophilic centers in enzymes, leading to either inhibition or activation of enzymatic activity. This interaction is crucial for modulating metabolic pathways .
  • Gene Expression : Studies indicate that this compound affects gene expression patterns, potentially altering cellular responses to external stimuli.

The mechanism of action involves binding interactions with specific biomolecules. The azetidine ring's nitrogen atom plays a pivotal role in these interactions, allowing for the modulation of enzyme activities and influencing signaling pathways within cells .

Key Mechanisms Include :

  • Covalent Bond Formation : The ability to form covalent bonds with enzymes leads to changes in their activity, which can impact metabolic flux and levels of metabolites.
  • Influence on Cellular Pathways : The compound's interactions may affect various signaling pathways, contributing to its potential therapeutic effects.

Biological Activity

Research has indicated that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antibacterial effects of this compound against common pathogens. Results showed a significant reduction in bacterial viability at varying concentrations, demonstrating its potential as an antimicrobial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus64 µg/mL
    Escherichia coli128 µg/mL
    Pseudomonas aeruginosa256 µg/mL
  • Cytotoxicity Studies : In vitro assays assessed the cytotoxic effects on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against several cancer types, suggesting its potential as an anticancer drug candidate.
    Cell LineIC50 (µM)
    MCF-7 (breast cancer)15
    HeLa (cervical cancer)20
    A549 (lung cancer)25

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis often involves cyclization of azetidine precursors with ethyl glyoxylate derivatives under controlled conditions. For example, Pd-catalyzed coupling reactions (similar to the Wacker process for acetaldehyde synthesis ) can be adapted. Optimization includes varying catalysts (e.g., PdCl₂/CuCl₂ systems), temperature (25–80°C), and solvent polarity. Purification via HPLC (as described for similar azetidine derivatives ) ensures high purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR spectra for characteristic azetidine ring protons (δ 3.5–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Ensure crystal quality via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • HPLC : Monitor degradation products using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • TGA/DSC : Evaluate thermal stability (e.g., decomposition onset temperature).
  • pH Stability Studies : Incubate samples in buffers (pH 2–12) and quantify intact compound via UV-Vis spectroscopy (λ = 220–260 nm).

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the azetidine ring in nucleophilic addition reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity.
  • Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., azetidinium ions) .

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding its role as a kinase inhibitor?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration, incubation time) to minimize variability.
  • Structural Analog Synthesis : Compare activity of derivatives (e.g., methyl or halogen substitutions on the azetidine ring) to identify critical functional groups .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers or confounding variables.

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized targets .
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes to identify binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

Methodological Notes

  • Safety Considerations : Handle hydrochloride salts in fume hoods to avoid inhalation (refer to SDS guidelines for related azetidine compounds ).
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas atmosphere) meticulously to ensure reproducibility .
  • Advanced Characterization : For chiral analogs, employ chiral HPLC or circular dichroism (CD) to confirm enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

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